E6201, also known as ER-806201, is a novel compound that acts as an ATP-competitive inhibitor of the mitogen-activated protein kinase (MEK). It has been developed primarily for therapeutic applications in oncology, particularly targeting tumors with specific genetic mutations such as BRAF-V600E. E6201 is structurally distinct from traditional allosteric MEK inhibitors, which allows it to interact with the ATP binding site of MEK1, thereby inhibiting its activity more effectively in certain cancer types .
E6201 functions by inhibiting the phosphorylation of extracellular signal-regulated kinase 2 (ERK2), a critical component of the MAPK signaling pathway. The compound demonstrates a potent inhibitory effect on MEK1-induced ERK2 phosphorylation, with an IC50 value of approximately 5.2 nanomolar . The mechanism of action involves binding to the ATP site of MEK1, preventing its activation and subsequent downstream signaling that promotes cell proliferation and survival in cancerous cells .
E6201 has shown significant biological activity against various cancer cell lines harboring the BRAF-V600E mutation. In preclinical studies, E6201 demonstrated a high degree of efficacy in inducing apoptosis and inhibiting cell growth in these cells, outperforming several other MEK inhibitors in terms of potency . Additionally, it has been noted for its ability to penetrate the blood-brain barrier effectively, making it a candidate for treating brain metastases associated with melanoma .
The synthesis of E6201 involves several steps that include modifications to existing natural products. Initial formulations were derived from a natural product called f152A1. The synthetic route typically includes the use of various organic reactions to introduce functional groups that enhance its inhibitory properties and bioavailability . The iterative synthesis process allows for fine-tuning of the compound's structure to optimize its pharmacological profile.
E6201 has potential applications primarily in oncology as a targeted therapy for cancers driven by mutations in the MAPK pathway, particularly melanoma with BRAF mutations. Its unique mechanism allows it to be effective against tumors that have developed resistance to other kinase inhibitors. Clinical trials are ongoing to evaluate its efficacy and safety in patients with advanced solid tumors .
Studies on E6201 have focused on its interactions within the MAPK signaling pathway and its ability to circumvent resistance mechanisms commonly associated with other therapies. Notably, E6201 has been shown to retain effectiveness against cells harboring mutations that confer resistance to other MEK inhibitors, such as the MEK1-C121S mutation found in some BRAF-V600E mutant melanomas . This unique interaction profile highlights its potential as a treatment option where traditional therapies fail.
E6201 can be compared with several other compounds that also target the MAPK pathway or have similar mechanisms of action. Here are some notable examples:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Trametinib | Allosteric MEK inhibitor | First FDA-approved MEK inhibitor |
Cobimetinib | Allosteric MEK inhibitor | Used in combination with BRAF inhibitors |
Vemurafenib | BRAF inhibitor | Specifically targets BRAF mutations |
Selumetinib | Allosteric MEK inhibitor | Used for various solid tumors |
Uniqueness of E6201: Unlike the aforementioned compounds, E6201's ATP-competitive nature allows it to maintain efficacy against resistant mutations, making it a promising candidate for treating challenging cases of melanoma and potentially other cancers . Its ability to penetrate the blood-brain barrier also sets it apart from many conventional therapies targeting solid tumors.
E6201 (chemical name: (3S,4R,8S,9S)-14-(ethylamino)-8,9,16-trihydroxy-3,4-dimethyl-3,4,7,8,9,10-hexahydro-1H-2-benzoxacyclotetradecine-1,7-dione) is a synthetic 14-membered macrolactone with the molecular formula C₂₁H₂₇NO₆ and a molecular weight of 389.45 g/mol. Its core structure consists of a β-resorcylic acid (2,4-dihydroxybenzoic acid) framework fused to a macrocyclic lactone ring (Figure 1). The stereochemical configuration includes four defined stereocenters at positions C3 (S), C4 (R), C8 (S), and C9 (S), as confirmed by X-ray crystallography and synthetic studies. The absolute configuration of these centers is critical for its biological activity, particularly its binding affinity to kinase targets.
The compound features two double bonds (Δ⁵Z and Δ¹¹E) and a cis-enone moiety (α,β-unsaturated ketone), which facilitates covalent interactions with cysteine residues in target proteins. The ethylamino group at position 14 enhances solubility and target selectivity compared to natural resorcylic lactone analogs.
Key structural features:
E6201 was designed as a synthetic analog of the natural resorcylic lactone LL-Z1640-2 (5Z-7-oxozeaenol), a fungal metabolite with kinase-inhibitory properties. The design principles focus on optimizing three domains:
Modifications from LL-Z1640-2 include:
Table 1: Structural comparison of E6201 and natural resorcylic lactones.
Feature | E6201 | LL-Z1640-2 |
---|---|---|
Core structure | β-Resorcylic acid lactone | β-Resorcylic acid lactone |
Position 14 substituent | Ethylamino | Methoxy |
Double bonds | Δ⁵Z, Δ¹¹E | Δ⁵Z, Δ¹¹E |
Key functional groups | Cis-enone, ethylamino | Cis-enone, methoxy |
Molecular weight | 389.45 g/mol | 362.40 g/mol |
E6201 and LL-Z1640-2 share a common resorcylic lactone scaffold but differ in substituents and biological targets:
Parameter | E6201 | LL-Z1640-2 |
---|---|---|
Primary target | MEK-1/MEKK-1 | TAK1 |
IC₅₀ (MEK-1) | 31 nM | >1,000 nM |
IC₅₀ (TAK1) | >1,000 nM | 8 nM |
Antiproliferative activity | IC₅₀ = 160 nM (keratinocytes) | IC₅₀ = 50 nM (cancer cells) |
The absolute configuration of E6201 was unequivocally established using X-ray crystallography (PDB entry: 6I1S). Key findings:
Figure 2: X-ray crystal structure of E6201 bound to ACVR1 kinase (PDB 6I1S). The electron density map (2Fₒ−Fᶜ, contoured at 1.0σ) validates the stereochemical configuration.
Crystallographic data corroborate synthetic studies showing that inversion of stereochemistry at C3 or C8 reduces MEK-1 inhibition by >100-fold. The absolute configuration is essential for maintaining the bioactive conformation of the macrocyclic ring.
The total synthesis of E6201 was developed as part of a comprehensive medicinal chemistry effort inspired by the natural product LL-Z1640-2, a member of the zearalenone natural product family derived from the fungus Curvularia verruculosa [1] [2]. The synthetic strategy was designed to create a fully synthetic analog that could overcome the limitations of natural product isolation while maintaining and enhancing the desired biological activity.
The initial synthesis approach involved a multi-step strategy that utilized the natural product LL-Z1640-2 as a structural template [1] [3]. The key strategic decision was to modify the natural product scaffold through systematic structural modifications, particularly focusing on the carbon-14 position to introduce nitrogen-alkyl substitutions that would enhance potency and bioavailability.
A significant breakthrough in the synthesis strategy came with the development of a simplified route featuring selective Buchwald-Hartwig amination reaction and Heck reaction coupling [3]. This approach successfully replaced the more complex selenium chemistry that was initially employed, resulting in a more practical and scalable synthetic route.
The synthetic route to E6201 involved several critical intermediates that required careful optimization. The key intermediate 4 was produced through a six-step sequence in 43% overall yield [3]. This intermediate was subsequently deprotected with trifluoroacetic acid and re-protected with tert-butyldiphenylsilyl chloride (TBDPS-Cl) in 89% yield over two steps, demonstrating the importance of protecting group strategies in the synthesis.
Synthetic Intermediate | Yield (%) | Key Transformation |
---|---|---|
Benzimidazole intermediate 4 | 43 | Six-step sequence from compound 3 |
TBDPS-protected intermediate | 89 | Deprotection/re-protection sequence |
Phenol 5 | 78 | Bromination, thiophenol displacement, TBAF desilylation |
MOM-protected intermediate | 87 | Sequential MOM-Cl protection |
The properly protected intermediate underwent a series of transformations including bromination, displacement with thiophenol, and TBAF desilylation to afford phenol 5 in 78% yield over three steps [3]. This sequence was critical for establishing the correct substitution pattern required for the final macrocyclic closure.
The optimization of the amination reaction represented a significant advancement in the synthetic route. Careful survey of conditions for Buchwald-Hartwig amination reactions revealed that ditriflate 23 could be selectively aminated when P(t-Bu)3 was used as the palladium ligand [3]. This selective amination occurred exclusively at the C14 position with no undesired regio-isomer formation, providing the desired amide 24 in 62% isolated yield.
The coupling of triflate 24 with acyclic olefin 25 proceeded smoothly under modified Heck conditions, yielding 65% after purification [3]. This reaction successfully replaced the selenium chemistry and shortened the synthetic sequence to nine steps from ditriflate 23 with an overall yield of 19%, representing an 83% average yield per step.
The structure-activity relationship studies for E6201 revealed critical insights into the molecular determinants of biological activity. The most significant finding was that modification at the C14 position through N-alkyl substitution dramatically enhanced both in vitro potency and oral bioavailability in anti-inflammatory assays [1] [3].
The SAR analysis demonstrated that the ethyl substitution at the nitrogen (compound 22, E6201) provided superior activity compared to the methyl analog (compound 21). This finding was particularly important as it guided the selection of E6201 as the clinical candidate [3].
Compound | Substitution | IC50 (nM) | Oral Activity |
---|---|---|---|
21 | N-methyl | 85 | Moderate |
22 (E6201) | N-ethyl | 56 | Enhanced |
The benzimidazole core structure proved to be essential for activity, with the fused heterocyclic system providing the necessary structural framework for kinase inhibition. The specific substitution pattern around the benzimidazole nucleus was critical for maintaining selectivity and potency [4].
The macrocyclic nature of E6201 was found to be crucial for its biological activity. The 14-membered macrocycle provided the appropriate conformational constraint necessary for effective binding to the target kinases, particularly MEK1 and MEKK1 [5] [6].
The development of E6201 analogs focused on optimizing pharmacokinetic properties while maintaining the desired biological activity. The compound exhibited high plasma protein binding (>95%) across species, with metabolic stability half-life ranging from 36 to 89 minutes [7].
E6201 was rapidly metabolized to its active metabolite ER-813010, which exhibited formation-limited elimination with a half-life ranging from 3.08 to 9.47 hours [5]. This metabolite contributed significantly to the overall pharmacological activity of the compound.
Pharmacokinetic Parameter | E6201 | ER-813010 |
---|---|---|
Elimination half-life (h) | 1.6-6.8 | 3.08-9.47 |
Plasma protein binding (%) | >95 | Not specified |
Clearance (L/h/kg) | 3.45-10.92 | Formation-limited |
The analog development program also focused on optimizing the stability of the compound under physiological conditions. In vitro studies using human hepatocytes and microsomes revealed that E6201 had minimal potential for drug-drug interactions, with no significant inhibitory or induction effects on major cytochrome P450 enzymes up to 10 μM concentrations [7].
The high clearance and large volume of distribution observed in preclinical species were well predicted by allometric scaling, providing confidence in the human pharmacokinetic predictions [7]. The compound demonstrated good brain penetration, with drug concentrations in brain tissue approximately 4.8-6.4 times higher than plasma levels, suggesting potential utility for treating central nervous system malignancies [6].
E6201 exhibits a unique dual inhibition profile targeting both mitogen-activated protein kinase/extracellular signal-regulated kinase kinase 1 (MEK1) and mitogen-activated protein kinase kinase kinase 1 (MEKK1) [1] [2]. The compound demonstrates exceptional potency against MEK1 with an inhibitory concentration 50 (IC50) value of 5.2 nanomolar, establishing it as one of the most potent MEK1 inhibitors characterized to date [1] [3]. The dual targeting mechanism extends to MEKK1, where E6201 exhibits an IC50 value of 31 nanomolar, significantly lower than its activity against other upstream kinases [1] [2].
The kinetic profile of E6201 reveals selective inhibition of the MEKK1 and MEK families while demonstrating no inhibitory effects on the mitogen-activated protein kinase (MAPK) family enzymes [1] [2]. Specifically, E6201 inhibits MEKK1-induced phosphorylation of MEK1, mitogen-activated protein kinase kinase 4 (MKK4), and mitogen-activated protein kinase kinase 6 (MKK6) with IC50 values of 31, 522, and 65 nanomolar, respectively [1] [2]. In contrast, the compound shows no inhibitory effects on other MAPK family enzymes including extracellular signal-regulated kinase 2 (ERK2), c-Jun N-terminal kinases (JNKs), and p38 mitogen-activated protein kinase at concentrations up to 10 micromolar [1] [2].
The selectivity profile extends beyond the primary targets to include secondary kinase inhibition. E6201 demonstrates inhibitory activity against MKK4-induced JNK phosphorylation with an IC50 value of 91 nanomolar and MKK6-induced p38 MAPK phosphorylation with an IC50 value of 19 nanomolar [1] [3]. This cross-reactivity with upstream kinases in the JNK and p38 pathways contributes to the compound's broad anti-inflammatory and anti-proliferative effects [2] [4].
E6201 represents a unique class of MEK inhibitors functioning through an adenosine triphosphate (ATP)-competitive mechanism, distinguishing it from the majority of clinically approved MEK inhibitors that operate through allosteric mechanisms [5] [6]. Molecular docking studies indicate that E6201 binds directly to the ATP-binding pocket of MEK1, competing with endogenous ATP for occupancy of the catalytic site [5] [7]. This binding mode fundamentally differs from allosteric inhibitors such as selumetinib, trametinib, and cobimetinib, which bind to distinct allosteric pockets adjacent to the ATP-binding site [5] [8].
The ATP-competitive nature of E6201 is confirmed through cell-free biochemical assays demonstrating that the compound's inhibitory activity is diminished by increasing ATP concentrations, a hallmark characteristic of ATP-competitive inhibitors [6] [9]. The compound's binding affinity is maintained across varying cellular ATP concentrations, requiring high-affinity binding to effectively compete with intracellular ATP levels [9] [10].
Structural analysis reveals that E6201 occupies the adenine-binding region of the ATP pocket, forming critical hydrogen bonds with hinge residues that normally interact with the adenine moiety of ATP [5] [11]. The compound's macrocyclic structure, derived from the natural product resorcylic acid lactone LL-Z1640-2, provides optimal geometric complementarity to the ATP-binding pocket [12] [5]. This structural feature contributes to the compound's selectivity and potency, as the rigid macrocyclic framework restricts conformational flexibility and enhances binding specificity [12] [5].
The ATP-competitive binding mode confers significant advantages in overcoming resistance mutations that commonly affect allosteric MEK inhibitors. The MEK1-C121S mutation, which confers resistance to allosteric inhibitors by disrupting the allosteric binding pocket, does not affect E6201's binding or inhibitory activity because the mutation site is distant from the ATP-binding pocket [6] [8]. This resistance profile represents a crucial therapeutic advantage for E6201 in treating cancers that have developed resistance to conventional MEK inhibitors [6] [13].
E6201 exerts profound effects on downstream MAPK signaling cascades through its primary inhibition of MEK1 and MEKK1 [14] [15]. The compound's most direct and clinically relevant effect is the suppression of ERK phosphorylation, which occurs rapidly following treatment initiation [14] [15]. In melanoma cell lines harboring BRAF V600E mutations, E6201 treatment results in sustained inhibition of phosphorylated ERK (phospho-ERK) levels, observable within one hour of treatment and maintained for at least 24 hours [14] [15].
The downstream consequences of MEK1 inhibition by E6201 extend beyond ERK suppression to encompass multiple cellular processes. The compound induces G1 cell cycle arrest in various cancer cell types, including triple-negative breast cancer cells, where treatment with 1 micromolar E6201 significantly increases the proportion of cells in G0/G1 phase from 34.3% to 67.8% in SUM149 cells and from 49.7% to 85% in MDA-MB-231 cells [15] [10]. Concomitantly, E6201 treatment reduces the proportion of cells in S phase and G2/M phase, reflecting its anti-proliferative effects [15] [10].
The modulation of MAPK signaling by E6201 also affects cellular migration and invasion capabilities. The compound significantly inhibits both migration and invasion in various cancer cell lines in a dose-dependent manner [15] [10]. This anti-metastatic effect is mediated through the suppression of ERK-dependent pathways that regulate focal adhesion dynamics and actin polymerization [15] [10]. Immunofluorescence studies demonstrate that E6201 treatment prevents actin polymerization, lamellipodia formation, and filopodia formation, cellular processes critical for cancer cell motility [15] [10].
E6201's effects on MAPK pathway modulation extend to the regulation of anti-apoptotic proteins. The compound treatment leads to downregulation of myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein whose expression is maintained by active MAPK signaling [16] [17]. Simultaneously, E6201 treatment results in upregulation of pro-apoptotic proteins including B cell lymphoma 2 interacting mediator of cell death (Bim) and caspase-3 cleavage, particularly in cells with wild-type p53 status [16] [17].
E6201 demonstrates significant cross-reactivity with the JNK and p38 MAPK signaling pathways through its inhibitory effects on their upstream regulators MKK4 and MKK6 [1] [2]. The compound inhibits MKK4-induced JNK phosphorylation with an IC50 value of 91 nanomolar and MKK6-induced p38 MAPK phosphorylation with an IC50 value of 19 nanomolar [1] [18]. This cross-pathway inhibition contributes to E6201's broad anti-inflammatory properties and distinguishes it from selective MEK inhibitors that primarily target the ERK pathway [1] [2].
The inhibition of JNK and p38 pathways by E6201 has significant therapeutic implications, particularly in inflammatory conditions. Both JNK and p38 are stress-activated protein kinases that play crucial roles in inflammatory responses, cellular stress responses, and apoptosis [19] [20]. The compound's ability to simultaneously suppress multiple stress-activated kinase pathways contributes to its anti-inflammatory efficacy observed in preclinical models of psoriasis and other inflammatory diseases [2] [21].
The cross-talk between MAPK pathways and JNK/p38 signaling networks is further evidenced by E6201's effects on transcription factor activation. The compound suppresses both nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) activation across various cell types [4] [22]. This dual transcriptional suppression occurs through the inhibition of upstream kinases that normally activate these transcription factors, resulting in reduced expression of inflammatory mediators and proliferative signals [4] [22].
E6201's modulation of JNK/p38 pathways also affects cellular responses to external stimuli. The compound inhibits lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) transcription with an IC50 value of 50 nanomolar, demonstrating its ability to suppress inflammatory responses triggered by pathogen-associated molecular patterns [1] [4]. This anti-inflammatory effect is mediated through the inhibition of signaling cascades that converge on NF-κB and AP-1 activation [1] [4].
E6201 exerts significant regulatory effects on NF-κB and AP-1 transcriptional networks through its upstream kinase inhibition [22] [4]. The compound's inhibition of MEKK1 and related kinases disrupts the signaling cascades that normally lead to NF-κB activation [22] [4]. MEKK1 serves as a crucial upstream regulator of inhibitor of kappa B (IκB) kinase, and its inhibition by E6201 prevents the phosphorylation and degradation of IκB, thereby maintaining NF-κB in its inactive, cytoplasmic form [22] [4].
The regulation of AP-1 by E6201 occurs through multiple mechanisms involving both direct and indirect effects on transcriptional machinery [22] [4]. The compound inhibits the phosphorylation and activation of upstream kinases that normally phosphorylate and activate components of the AP-1 transcription factor complex, including c-Jun and c-Fos [22] [4]. Additionally, E6201 affects the expression of elk-1, a ternary complex factor that regulates c-fos transcription, thereby reducing the availability of Fos proteins for AP-1 complex formation [22] [4].
The downstream consequences of NF-κB and AP-1 inhibition by E6201 are manifested in the reduced expression of numerous inflammatory mediators and proliferative genes. The compound significantly inhibits the production of pro-inflammatory cytokines including TNF-α, interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8) from human peripheral blood mononuclear cells with IC50 values of 20, 16, 52, and 53 nanomolar, respectively [1] [18]. This broad cytokine suppression reflects the compound's ability to inhibit multiple transcriptional programs downstream of NF-κB and AP-1 [1] [18].
The transcriptional regulation by E6201 also extends to the suppression of genes involved in cellular proliferation and survival. The compound inhibits interleukin-2 (IL-2) production from human lymphocytes with an IC50 value of 18 nanomolar, demonstrating its immunosuppressive effects [1] [18]. In keratinocytes, E6201 inhibits both proliferation and inflammatory mediator production, with IC50 values of 160 nanomolar for epidermal growth factor-stimulated proliferation and 60 nanomolar for IL-1α-induced IL-8 production [1] [18].